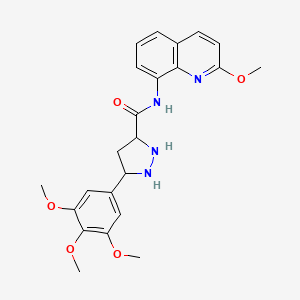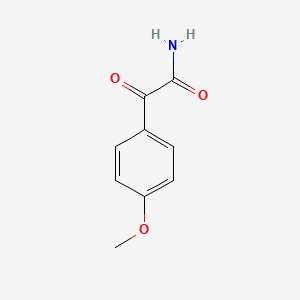
N-(3,5-dimethoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3,5-dimethoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide” is a complex organic molecule. It contains a morpholinosulfonyl group, a pyridinone group, and a dimethoxyphenyl group. These groups are common in many pharmaceuticals and could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. The presence of the morpholinosulfonyl and pyridinone groups could introduce interesting electronic and steric effects .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .科学的研究の応用
Antifungal Agents
The derivatives of N-(3,5-dimethoxyphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide have been identified as potent antifungal agents, especially against Candida species. These compounds maintain their antifungal activity in vitro against a range of fungi, including molds and dermatophytes. Notably, their plasmatic stability was significantly enhanced by structural modifications, which also preserved their antifungal properties. These derivatives have also demonstrated efficacy in vivo, specifically in a murine model of systemic Candida albicans infection, significantly reducing fungal load in kidneys (Bardiot et al., 2015).
Enzyme Inhibition
N-aryl/aralkyl substituted derivatives of this compound have been synthesized and evaluated for their inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds exhibited promising activity against these enzymes, indicating potential medicinal applications (Khalid et al., 2014).
Chemical Synthesis and Cyclization
These compounds have been utilized in chemical synthesis, demonstrating a high yielding cyclization process. This method provides an efficient route for synthesizing complex molecular structures, which can be further reduced to yield target molecules with potential biological activity (King, 2007).
Reaction with Formamide or Acetamide
The reaction of α-acyl-α-(m-chlorophenyl) acetonitrile with formamide or acetamide leads to the formation of various compounds, showcasing the versatility of these molecules in chemical reactions. These reactions result in the creation of structures that might have diverse biological or chemical applications (Hirota et al., 1978).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7S/c1-27-15-10-14(11-16(12-15)28-2)20-18(23)13-21-5-3-4-17(19(21)24)30(25,26)22-6-8-29-9-7-22/h3-5,10-12H,6-9,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMGUFPDVZLQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
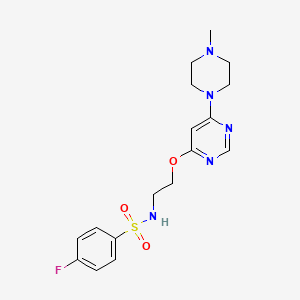
![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)
![3-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-1-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)
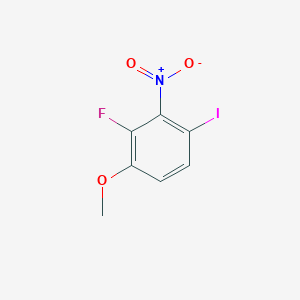
![N-[2-(FURAN-3-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2503554.png)

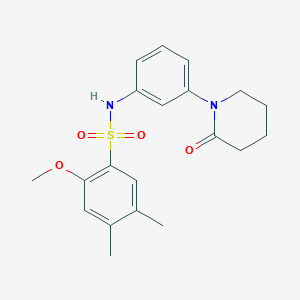
![1-methyl-6-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2503559.png)
![N-(3-chloro-2-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2503560.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)
![1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2503567.png)
![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2503568.png)
